molecular formula C12H14ClN3 B1486816 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1803571-96-1

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

Cat. No. B1486816
CAS RN: 1803571-96-1
M. Wt: 235.71 g/mol
InChI Key: XNIXIYYUFUCUNA-UHFFFAOYSA-N
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Description

“2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1803571-96-1 . It has a molecular weight of 235.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride . The Inchi Code is 1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Detoxification and Synthesis

  • A study by Sharma et al. (2018) highlights the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in treating mercury-induced toxicity (N. Sharma et al., 2018).

Antimicrobial Agents

  • Research by Al‐Tel and Al‐Qawasmeh (2010) showcases the synthesis of new imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents, indicating their effectiveness against various Gram-positive and Gram-negative bacteria, highlighting the importance of substituent nature on antimicrobial activity (T. Al‐Tel & Raed A. Al‐Qawasmeh, 2010).

Fluorescent Property for Biomarkers

  • Velázquez-Olvera et al. (2012) investigated 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines for their fluorescent properties, proposing their application as biomarkers and photochemical sensors, with findings suggesting the hydroxymethyl group may enhance fluorescence intensity (Stephanía Velázquez-Olvera et al., 2012).

Novel Synthesis Approaches

  • Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds, providing insights into the methodologies for creating these compounds, which could further the development of new chemicals for various applications (J. Liu, 2013).

Molecular Design for Biological Applications

  • Zhang et al. (2019) developed a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, demonstrating the potential for creating small molecule libraries for biological activity screening, including antiproliferative properties against cancer cell lines (Kena Zhang et al., 2019).

Environmental and Green Chemistry

  • Liu, Lei, and Hu (2012) developed a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride in water, highlighting an environmentally friendly approach to chemical synthesis (Jun-hua Liu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

The mechanism of action of imidazole derivatives often involves interaction with enzymes or receptors in the body. For example, some imidazole derivatives inhibit the enzyme cytochrome P450, which plays a key role in drug metabolism . Others may interact with G-protein coupled receptors, ion channels, or other cellular targets .

The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors that can influence pharmacokinetics include the compound’s lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic reactions .

The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some imidazole derivatives can be enhanced or inhibited by certain metal ions .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXIYYUFUCUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CN2C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 2
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 3
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 4
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 5
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 6
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

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